molecular formula C9H9ClN2O4S B12905441 N-(4-Chlorophenyl)-2-oxo-1,3-oxazolidine-3-sulfonamide CAS No. 848937-72-4

N-(4-Chlorophenyl)-2-oxo-1,3-oxazolidine-3-sulfonamide

Cat. No.: B12905441
CAS No.: 848937-72-4
M. Wt: 276.70 g/mol
InChI Key: KCZMRXKUPWKBJK-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-oxooxazolidine-3-sulfonamide is a chemical compound that belongs to the class of oxazolidinones This compound is characterized by the presence of a 4-chlorophenyl group, an oxazolidine ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-oxooxazolidine-3-sulfonamide typically involves the reaction of 4-chloroaniline with ethyl chloroformate to form an intermediate, which is then reacted with sulfonamide to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-oxooxazolidine-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-chlorophenyl)-2-oxooxazolidine-3-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-oxooxazolidine-3-sulfonamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, it is believed to inhibit bacterial protein synthesis by binding to the bacterial ribosome. This prevents the formation of essential proteins, leading to the death of the bacterial cell .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-2-oxooxazolidine-3-sulfonamide
  • N-(4-fluorophenyl)-2-oxooxazolidine-3-sulfonamide
  • N-(4-methylphenyl)-2-oxooxazolidine-3-sulfonamide

Uniqueness

N-(4-chlorophenyl)-2-oxooxazolidine-3-sulfonamide is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. This compound has shown higher potency in certain biological assays compared to its analogs, making it a valuable candidate for further research and development .

Properties

CAS No.

848937-72-4

Molecular Formula

C9H9ClN2O4S

Molecular Weight

276.70 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-oxo-1,3-oxazolidine-3-sulfonamide

InChI

InChI=1S/C9H9ClN2O4S/c10-7-1-3-8(4-2-7)11-17(14,15)12-5-6-16-9(12)13/h1-4,11H,5-6H2

InChI Key

KCZMRXKUPWKBJK-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)N1S(=O)(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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